Field: Renal Pharmacology
Application: Vadadustat is used for treating anemia in patients with chronic kidney disease (CKD).
Results: Vadadustat increased the hemoglobin response rate and hemoglobin level from baseline. It decreased hepcidin and ferritin levels and increased iron-binding capacity.
Field: Clinical Immunology
Application: Vadadustat is used to improve the immunomodulatory properties of human mesenchymal stromal cells (MSCs).
Results: Vadadustat downregulated genes related to the immune system and upregulated IL17RD, CCL28, and LEP. It caused a marked decrease in the secretion of IL6, HGF, CCL7 (MCP3), and CXCL8.
Field: Respiratory Medicine
Results: This application is still under investigation, and the outcomes are yet to be determined.
Field: Regenerative Medicine
Application: Vadadustat is used to enhance the therapeutic properties of MSCs.
Results: Vadadustat significantly enhanced the suppressive effect of MSCs on peripheral blood mononuclear cells (PBMCs) proliferation.
Field: Nephrology
Application: Vadadustat is used for the treatment of anemia in patients with chronic kidney disease who are on dialysis
Results: Vadadustat was as effective as darbepoetin alfa in maintaining haemoglobin levels.
Field: Pulmonology
Application: Vadadustat is being developed for the prevention of ARDS in COVID-19 patients.
Results: The outcomes of this application are yet to be determined as the research is still ongoing.
Vadadustat is an orally bioavailable compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily utilized for the treatment of symptomatic anemia associated with chronic kidney disease in adults undergoing chronic maintenance dialysis. This compound operates by stabilizing hypoxia-inducible factors, which enhances the body's natural production of erythropoietin, a hormone crucial for red blood cell production. The chemical formula for vadadustat is , with a molecular weight of approximately 306.7 g/mol .
Vadadustat belongs to a class of drugs called hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. HIF is a transcription factor that regulates the body's response to low oxygen levels. By inhibiting the enzyme that degrades HIF, Vadadustat promotes the production of erythropoietin, a hormone that stimulates red blood cell production, thereby addressing anemia (2, 4: ).
Vadadustat functions by inhibiting the activity of prolyl hydroxylase enzymes, which normally target hypoxia-inducible factors for degradation under normal oxygen conditions. By blocking this process, vadadustat leads to the stabilization and accumulation of hypoxia-inducible factors, particularly hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 2 alpha. This stabilization promotes erythropoiesis and enhances iron mobilization, contributing to increased hemoglobin levels in patients suffering from anemia related to chronic kidney disease .
The biological activity of vadadustat is centered around its ability to enhance erythropoietin production without stimulating vascular endothelial growth factor secretion, which can lead to unwanted side effects such as increased risk of thrombosis. Research indicates that vadadustat increases erythropoietin release from liver cells in a dose-dependent manner, demonstrating its potential efficacy in correcting anemia . Additionally, it has been shown to have minimal interaction with cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to other treatments .
Vadadustat synthesis has evolved over time, with recent advancements focusing on developing more efficient and scalable processes. The current synthesis involves a four-step process that is notably shorter than previously reported methods. This includes initial steps to construct the core structure followed by functionalization reactions that introduce necessary substituents . The purity and identity of vadadustat are confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography .
The primary application of vadadustat is in the treatment of anemia associated with chronic kidney disease. Its ability to stimulate endogenous erythropoietin production makes it a promising alternative to traditional erythropoiesis-stimulating agents, which have been linked to serious cardiovascular complications when overused . Additionally, ongoing research is exploring its potential anti-inflammatory properties and other therapeutic applications beyond anemia management .
Vadadustat has been evaluated for potential interactions with various substances commonly used in conjunction with anemia treatment. Studies indicate that iron supplements and phosphate binders may influence its pharmacokinetics; thus, it is recommended to administer vadadustat at specific intervals relative to these agents to optimize efficacy and minimize adverse effects . Furthermore, monitoring for interactions with statins and other medications is advised due to potential overlaps in metabolic pathways .
Several compounds share similarities with vadadustat in terms of mechanism and application. These include:
Compound | Mechanism | Primary Use | Unique Features |
---|---|---|---|
Vadadustat | HIF prolyl hydroxylase inhibitor | Anemia in chronic kidney disease | Oral administration; minimal CYP interaction |
Daprodustat | HIF prolyl hydroxylase inhibitor | Anemia in chronic kidney disease | Different dosing regimen; ongoing studies |
Roxadustat | HIF prolyl hydroxylase inhibitor | Anemia in chronic kidney disease | Approved in some regions; different safety profile |
Brezafibrate | PPAR agonist; HIF stabilizer | Dyslipidemia | Primarily targets lipid metabolism |
Vadadustat's unique profile as an oral medication with specific action on erythropoiesis without significant side effects makes it a valuable option in managing anemia related to chronic kidney disease compared to other similar compounds.
Irritant;Health Hazard
Pergola PE, Spinowitz BS, Hartman CS, Maroni BJ, Haase VH (November 2016). "Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease". Kidney International. 90 (5): 1115–1122. doi:10.1016/j.kint.2016.07.019. PMID 27650732.
Gupta N, Wish JB (June 2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD". American Journal of Kidney Diseases. 69 (6): 815–826. doi:10.1053/j.ajkd.2016.12.011. PMID 28242135.
Martin ER, Smith MT, Maroni BJ, Zuraw QC, deGoma EM (2017). "Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease". American Journal of Nephrology. 45 (5): 380–388. doi:10.1159/000464476. PMC 5452283. PMID 28343225.
Eckardt KU, Agarwal R, Aswad A, Awad A, Block GA, Bacci MR, et al. (April 2021). "Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis". The New England Journal of Medicine. 384 (17): 1601–1612. doi:10.1056/NEJMoa2025956. PMID 33913638.
Chertow GM, Pergola PE, Farag YM, Agarwal R, Arnold S, Bako G, et al. (April 2021). "Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD". The New England Journal of Medicine. 384 (17): 1589–1600. doi:10.1056/NEJMoa2035938. PMID 33913637